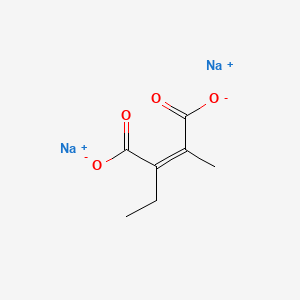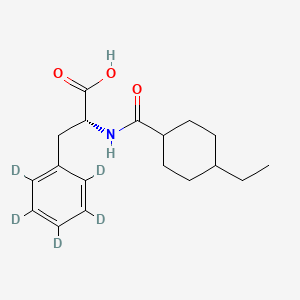
Bromuro de 4-bromo-2,3-difluorobencilo
Descripción general
Descripción
4-Bromo-2,3-difluorobenzyl bromide: is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-2,3-difluorobenzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to label proteins or nucleic acids for tracking and analysis .
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents. Its derivatives may exhibit biological activity against specific targets .
Industry: In the industrial sector, 4-Bromo-2,3-difluorobenzyl bromide is used in the production of specialty chemicals and materials. It is also employed in the manufacture of advanced polymers and coatings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-difluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2,3-difluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The reaction typically occurs in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-2,3-difluorobenzyl bromide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,3-difluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: Reduction reactions can convert the bromide to a corresponding benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzaldehydes and benzoic acids.
Reduction: Products include benzyl alcohols.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3-difluorobenzyl bromide involves its reactivity towards nucleophiles. The bromine atoms on the benzyl group are susceptible to nucleophilic attack, leading to the formation of various substituted products. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
- 2,3-Difluorobenzyl bromide
- 2,4-Difluorobenzyl bromide
- 4-Bromo-2-fluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
Comparison: 4-Bromo-2,3-difluorobenzyl bromide is unique due to the specific positioning of bromine and fluorine atoms on the benzene ring. This arrangement can affect its chemical reactivity and physical properties compared to other similar compounds. For instance, the presence of two fluorine atoms in the ortho and meta positions relative to the bromine atom can enhance the compound’s electrophilicity and influence its behavior in substitution reactions .
Propiedades
IUPAC Name |
1-bromo-4-(bromomethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRQHKDRZNGUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Diazabicyclo[2.2.1]hept-2-ene,7-(1-methylethyl)-,syn-(9CI)](/img/new.no-structure.jpg)







